![molecular formula C14H16ClNO2 B15292509 Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structure where an indene and a piperidine ring are fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable and environmentally benign processes. For example, the use of iron (III) trifluoroacetate as a Lewis acid catalyst in aqueous micellar media at ambient temperature has been reported for the synthesis of spiro-fused piperidines . This approach minimizes the use of hazardous solvents and reduces energy consumption.
化学反応の分析
Types of Reactions
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the synthesis of agrochemicals and functional materials
作用機序
The mechanism of action of spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby influencing biochemical pathways .
類似化合物との比較
Similar Compounds
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
Spiro[indene-1,4’-piperidine]-3-carboxylic acid hydrochloride stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability and bioavailability. This makes it a valuable scaffold in drug design and other applications .
特性
分子式 |
C14H16ClNO2 |
|---|---|
分子量 |
265.73 g/mol |
IUPAC名 |
spiro[indene-3,4'-piperidine]-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,16,17);1H |
InChIキー |
BWRSPGBZQISAPB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


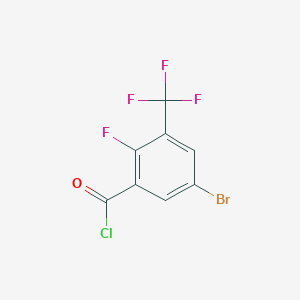
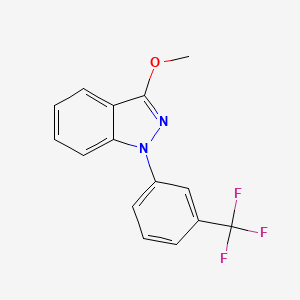
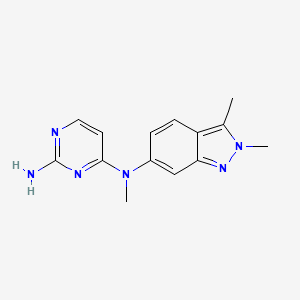
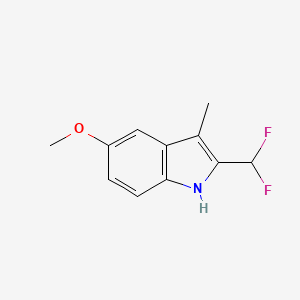
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
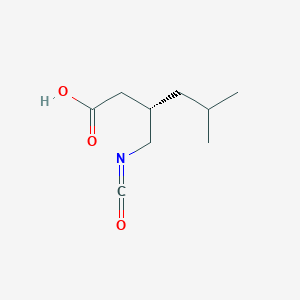
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
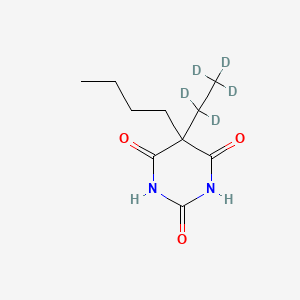
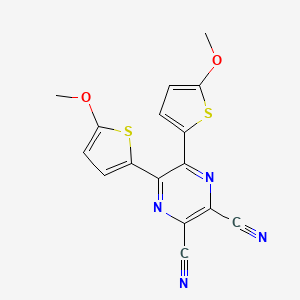
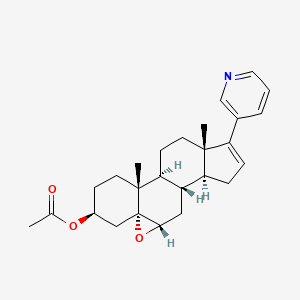
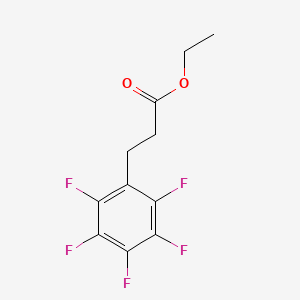
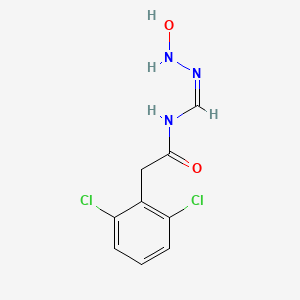
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
